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molecular formula C7H10N2 B183288 3-Amino-2,6-dimethylpyridine CAS No. 3430-33-9

3-Amino-2,6-dimethylpyridine

Cat. No. B183288
M. Wt: 122.17 g/mol
InChI Key: WISXXOGOMDYNSN-UHFFFAOYSA-N
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Patent
US08519149B2

Procedure details

The title compound was prepared following the procedure described for intermediate-2 using 2,6-dimethylpyridin-3-amine (1.0 g, 8.26 mmol), thiophosgene (0.949 g, 8.25 mmol) and N-ethyl di-isopropyl amine (3.20 g, 24.80 mmol) in DCM (20 mL) to afford 0.900 g of the desired product. 1HNMR (DMSO-d6): δ 2.44 (s, 6H), 7.18 (d, J=8.1 Hz, 1H), 7.70 (t, J=8.1 Hz, 1H); MS [M+H]+: 165.28.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.949 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.[C:10](Cl)(Cl)=[S:11].C(N(C(C)C)C(C)C)C>C(Cl)Cl>[N:8]([C:7]1[C:2]([CH3:1])=[N:3][C:4]([CH3:9])=[CH:5][CH:6]=1)=[C:10]=[S:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=NC(=CC=C1N)C
Step Two
Name
Quantity
0.949 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C=1C(=NC(=CC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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